6,7-Dichloro-2-(1H-indol-3-yl)-quinoxaline
Overview
Description
6,7-Dichloro-2-(1H-indol-3-yl)-quinoxaline, commonly known as DCIQ, is a synthetic compound belonging to the quinoxaline family of heterocyclic compounds. It is a highly versatile compound with numerous applications in the fields of chemistry, biochemistry, and pharmacology. DCIQ has been studied extensively for its potential use in a variety of scientific research applications, including its use as a fluorescent probe for imaging and monitoring of cell physiology.
Scientific Research Applications
Synthesis and Chemical Properties
- Novel Synthesis Approaches : A new methodology for synthesizing indolofuroquinoxaline derivatives has been developed, offering a greener and more scalable approach than previous methods (Nikumbh et al., 2016).
- Structure-Activity Relationships : Research on 1,4-dihydro-quinoxaline-2,3-diones, including 6,7-dichloro derivatives, reveals insights into their binding affinity and functional antagonism related to NMDA receptors, with implications for neurological research (Fray et al., 2001).
- Antifungal Potential : Synthesis of new 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives demonstrates potential as novel antifungal agents, offering a new avenue for agricultural fungicide development (Xu & Fan, 2011).
Biological and Pharmacological Activities
- Diverse Pharmacological Activities : Indoloquinoxaline fused with azetidinones shows potential for various pharmacological activities, including anti-inflammatory and antimicrobial properties (Padmini et al., 2015).
- Biologically Important Synthesis : Research on (1H-indol-3-yl)quinoxalines offers routes to synthesize biologically significant compounds, indicating potential for medical applications (Kamila et al., 2011).
- DNA and RNA Interaction : 6H-Indolo[2,3-b]quinoxaline compounds show potential for DNA and RNA interaction, useful for pharmaceutical applications and research into nucleic acids (Wamberg et al., 2006).
Potential Applications in Agriculture and Medicine
- Pesticidal Activities : Quinoxaline derivatives, including 6H-indolo[2,3-b]quinoxalines, have shown promising results in herbicidal, fungicidal, and insecticidal activities, suggesting potential use in agricultural pest control (Liu et al., 2020).
- Cytotoxic Activity and Cancer Research : Synthesized oxepine and azepine fused N-heterocyclic derivatives of 6,7-dichloro quinoxaline exhibit anti-proliferative properties against cancer cell lines, indicating potential for cancer treatment research (Kumar et al., 2017).
properties
IUPAC Name |
6,7-dichloro-2-(1H-indol-3-yl)quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3/c17-11-5-14-15(6-12(11)18)21-16(8-20-14)10-7-19-13-4-2-1-3-9(10)13/h1-8,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBMOZJNNZKXPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC(=C(C=C4N=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-2-(1H-indol-3-yl)-quinoxaline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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